molecular formula C17H23ClINO3 B13726673 tert-Butyl 3-((2-chloro-4-iodophenoxy)methyl)piperidine-1-carboxylate

tert-Butyl 3-((2-chloro-4-iodophenoxy)methyl)piperidine-1-carboxylate

Cat. No.: B13726673
M. Wt: 451.7 g/mol
InChI Key: OBLZCWFJDXLSID-UHFFFAOYSA-N
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Description

tert-Butyl 3-((2-chloro-4-iodophenoxy)methyl)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester group, a chloroiodophenoxy moiety, and a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((2-chloro-4-iodophenoxy)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-chloro-4-iodophenol with a suitable piperidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The resulting intermediate is then treated with tert-butyl chloroformate to introduce the tert-butyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((2-chloro-4-iodophenoxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and iodine) on the phenoxy group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

tert-Butyl 3-((2-chloro-4-iodophenoxy)methyl)piperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Industrial Applications: The compound may find use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((2-chloro-4-iodophenoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
  • tert-Butyl 4-anilinopiperidine-1-carboxylate
  • tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate

Uniqueness

tert-Butyl 3-((2-chloro-4-iodophenoxy)methyl)piperidine-1-carboxylate is unique due to the presence of both chlorine and iodine atoms on the phenoxy group, which can influence its reactivity and binding properties. This dual halogenation is less common in similar compounds, making it a valuable intermediate for specific synthetic and research applications.

Properties

Molecular Formula

C17H23ClINO3

Molecular Weight

451.7 g/mol

IUPAC Name

tert-butyl 3-[(2-chloro-4-iodophenoxy)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H23ClINO3/c1-17(2,3)23-16(21)20-8-4-5-12(10-20)11-22-15-7-6-13(19)9-14(15)18/h6-7,9,12H,4-5,8,10-11H2,1-3H3

InChI Key

OBLZCWFJDXLSID-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)COC2=C(C=C(C=C2)I)Cl

Origin of Product

United States

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